3-(3-chloro-4-methylphenyl)-8-(3-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-(3-chloro-4-methylphenyl)-8-(3-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of pyridothiadiazines This compound is characterized by its unique structure, which includes a combination of chloro, methyl, and fluorophenyl groups, along with a pyridothiadiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-methylphenyl)-8-(3-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridothiadiazine Core: The initial step involves the cyclization of appropriate precursors to form the pyridothiadiazine core. This can be achieved through the reaction of a substituted aniline with a thiadiazine derivative under acidic conditions.
Introduction of Substituents: The chloro, methyl, and fluorophenyl groups are introduced through subsequent substitution reactions. These reactions often require the use of specific reagents and catalysts to ensure selective substitution at the desired positions.
Final Cyclization and Functionalization: The final step involves the cyclization of the intermediate compounds to form the desired product. This step may require the use of strong acids or bases, as well as elevated temperatures to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to streamline the synthesis and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-methylphenyl)-8-(3-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, often involving the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro, methyl, and fluorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
3-(3-chloro-4-methylphenyl)-8-(3-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to act as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-methylphenyl)-8-(3-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to various biological effects, depending on the specific enzyme or receptor targeted.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chloro-4-methylphenyl)-8-(3-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- 3-(3-chloro-4-methylphenyl)-8-(3-bromophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- 3-(3-chloro-4-methylphenyl)-8-(3-iodophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
Uniqueness
The uniqueness of 3-(3-chloro-4-methylphenyl)-8-(3-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile lies in its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H17ClFN3OS |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
3-(3-chloro-4-methylphenyl)-8-(3-fluorophenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C21H17ClFN3OS/c1-13-5-6-16(8-19(13)22)25-11-26-20(27)9-17(14-3-2-4-15(23)7-14)18(10-24)21(26)28-12-25/h2-8,17H,9,11-12H2,1H3 |
InChI Key |
PLCRITHEBJOOKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC(=CC=C4)F)Cl |
Origin of Product |
United States |
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